

Application Notes and Protocols for Studying 19-Noretiocholanolone Pharmacokinetics

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Compound of Interest

Compound Name: 19-Noretiocholanolone

Cat. No.: B1255105

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing pharmacokinetic studies of **19-noretiocholanolone**, a key metabolite of the anabolic androgenic steroid nandrolone. The following sections detail experimental protocols for in vivo and in vitro studies, analytical methodologies for quantification, and data presentation guidelines.

Introduction

19-Noretiocholanolone (5 β -estran-3 α -ol-17-one) is a primary urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones.^{[1][2][3]} Its detection is a crucial marker in anti-doping controls.^{[2][4]} Understanding the pharmacokinetic profile of **19-noretiocholanolone**—its absorption, distribution, metabolism, and excretion (ADME)—is essential for interpreting toxicological findings, developing anti-doping strategies, and for researchers in steroid metabolism. These protocols outline the necessary steps for a thorough pharmacokinetic investigation.

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is critical for understanding the time course of **19-noretiocholanolone** in a biological system. Rodent models, such as rats, are commonly used for preclinical pharmacokinetic studies of steroids.^{[5][6][7]}

Experimental Protocol: In Vivo Study in Rats

This protocol describes a typical pharmacokinetic study in rats following the administration of nandrolone decanoate, a common precursor to **19-noretiocholanolone**.

Objective: To determine the pharmacokinetic profile of **19-noretiocholanolone** in rats after a single intramuscular injection of nandrolone decanoate.

Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old)
- Nandrolone decanoate solution for injection
- Vehicle (e.g., sterile sesame oil)
- Metabolic cages for urine and feces collection
- Blood collection supplies (e.g., EDTA-coated tubes, syringes)
- Centrifuge
- Freezers (-20°C and -80°C)

Procedure:

- **Acclimatization:** Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.
- **Dosing:** Administer a single intramuscular injection of nandrolone decanoate at a clinically relevant dose. A vehicle-only control group should be included.
- **Sample Collection:**
 - **Blood:** Collect blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

- Urine: House rats in metabolic cages for the collection of urine at specified intervals (e.g., 0-12h, 12-24h, 24-48h, and then daily for up to 7 days).
- Sample Processing:
 - Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
 - Urine: Record the volume of urine collected at each interval and store aliquots at -20°C until analysis.
- Analysis: Quantify the concentration of **19-noretiocholanolone** in plasma and urine samples using a validated LC-MS/MS or GC-MS method as described in Section 4.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the concentration-time data, including C_{max}, T_{max}, AUC, half-life (t_{1/2}), and clearance (CL).

Data Presentation: In Vivo Pharmacokinetic Parameters

Summarize the calculated pharmacokinetic parameters in a clear and concise table.

Parameter	Route of Administration	Dose	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	t _{1/2} (h)	CL (L/h/kg)
Nandrolone Decanoate	Intramuscular	50 mg/kg	Value	Value	Value	Value	Value
...

Note: The values in this table are placeholders and should be replaced with experimental data.

In Vitro Metabolism Studies

In vitro models, such as human liver microsomes and the H295R steroidogenesis assay, are valuable tools for investigating the metabolic pathways and potential endocrine-disrupting effects of compounds.

Experimental Protocol: Metabolism in Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of a parent compound, such as nandrolone, leading to the formation of **19-noretiocholanolone**.

Objective: To determine the in vitro metabolism of nandrolone to **19-noretiocholanolone** using human liver microsomes.

Materials:

- Pooled human liver microsomes (HLMs)
- Nandrolone
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add nandrolone to the mixture to start the metabolic reaction.

- **Time-course Sampling:** At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
- **Sample Preparation:** Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
- **Analysis:** Analyze the supernatant for the presence and quantity of **19-noretiocholanolone** and other metabolites using a validated LC-MS/MS method.

Experimental Protocol: H295R Steroidogenesis Assay

The H295R cell line is a valuable in vitro model for assessing the effects of chemicals on steroid hormone production.^{[2][8][9][10][11]}

Objective: To evaluate the effect of a test compound on the production of steroid hormones, including precursors to **19-noretiocholanolone**, in H295R cells.

Materials:

- H295R human adrenocortical carcinoma cell line
- Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
- Multi-well cell culture plates
- Test compound and appropriate solvent (e.g., DMSO)
- Positive and negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor)
- Cell viability assay reagents (e.g., MTT)
- LC-MS/MS or ELISA for hormone quantification

Procedure:

- **Cell Seeding:** Seed H295R cells in multi-well plates and allow them to attach and grow for 24 hours.

- **Compound Exposure:** Replace the medium with fresh medium containing various concentrations of the test compound, solvent control, and positive/negative controls. Incubate for 48 hours.
- **Medium Collection:** After the exposure period, collect the cell culture medium for hormone analysis.
- **Cell Viability Assessment:** Perform a cell viability assay to assess the cytotoxicity of the test compound.
- **Hormone Analysis:** Quantify the concentrations of key steroid hormones in the collected medium using LC-MS/MS or specific ELISAs.

Analytical Methodology for Quantification

Accurate and sensitive quantification of **19-noretiocholanolone** in biological matrices is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.^{[12][13][14][15]}

Protocol: Quantification of 19-Noretiocholanolone in Urine by GC-MS

This protocol involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and GC-MS analysis.

Materials:

- Urine samples
- β -glucuronidase from *E. coli*
- Phosphate buffer (pH 7.0)
- Internal standard (e.g., deuterated **19-noretiocholanolone**)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

- Methanol, n-hexane, ethyl acetate
- Derivatization reagent (e.g., MSTFA/NH₄I/dithioerythritol)
- GC-MS system

Procedure:

- **Enzymatic Hydrolysis:** To 2 mL of urine, add internal standard and 1 mL of phosphate buffer. Add 50 µL of β-glucuronidase solution. Incubate at 55°C for 1-3 hours to hydrolyze the glucuronide conjugates.
- **Solid-Phase Extraction (SPE):**
 - Condition the SPE cartridge with methanol followed by water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).
- **Evaporation and Derivatization:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the derivatization reagent and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.
- **GC-MS Analysis:** Inject an aliquot of the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) for quantification.

Protocol: Quantification of 19-Noretiocholanolone in Plasma by LC-MS/MS

This protocol involves protein precipitation and direct analysis by LC-MS/MS.

Materials:

- Plasma samples

- Internal standard (e.g., deuterated **19-noretiocholanolone**)
- Acetonitrile
- Formic acid
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Protein Precipitation: To 100 μ L of plasma, add the internal standard and 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.
- LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Monitor the specific precursor-to-product ion transitions for **19-noretiocholanolone** and the internal standard in multiple reaction monitoring (MRM) mode.

Data Presentation: Analytical Method Validation

Parameters

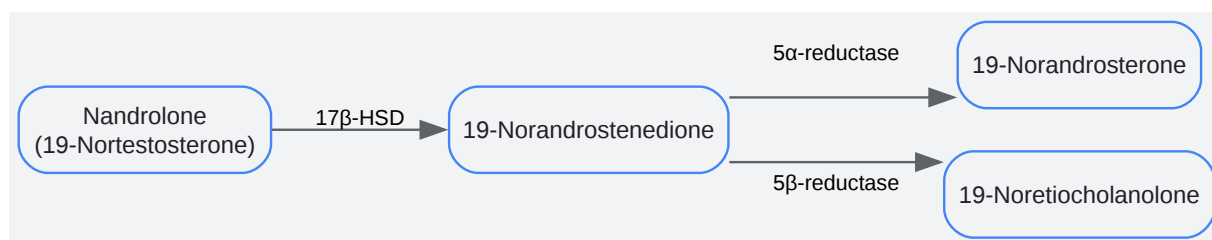
Parameter	GC-MS	LC-MS/MS
Linearity (r^2)	>0.99	>0.99
LLOQ (ng/mL)	Value	Value
Accuracy (%)	85-115	85-115
Precision (%CV)	<15	<15
Recovery (%)	Value	Value
Matrix Effect (%)	N/A	Value

Note: The values in this table are typical acceptance criteria and should be determined experimentally.

Visualizations

Metabolic Pathway of Nandrolone

The following diagram illustrates the metabolic conversion of nandrolone to its major metabolites, 19-norandrosterone and **19-noretiocholanolone**.

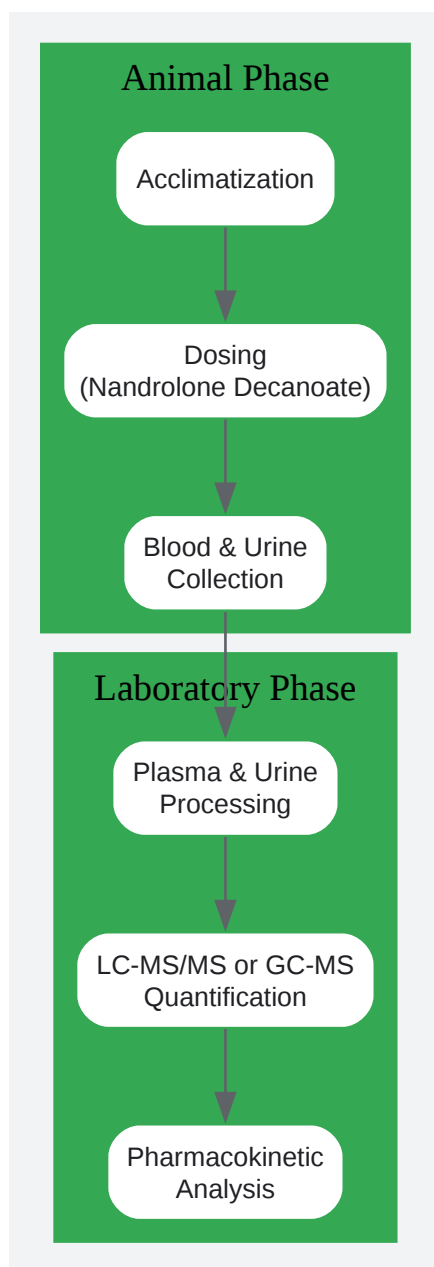


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Caption: Metabolic conversion of nandrolone.

In Vivo Pharmacokinetic Study Workflow

This diagram outlines the key steps in the in vivo pharmacokinetic study.

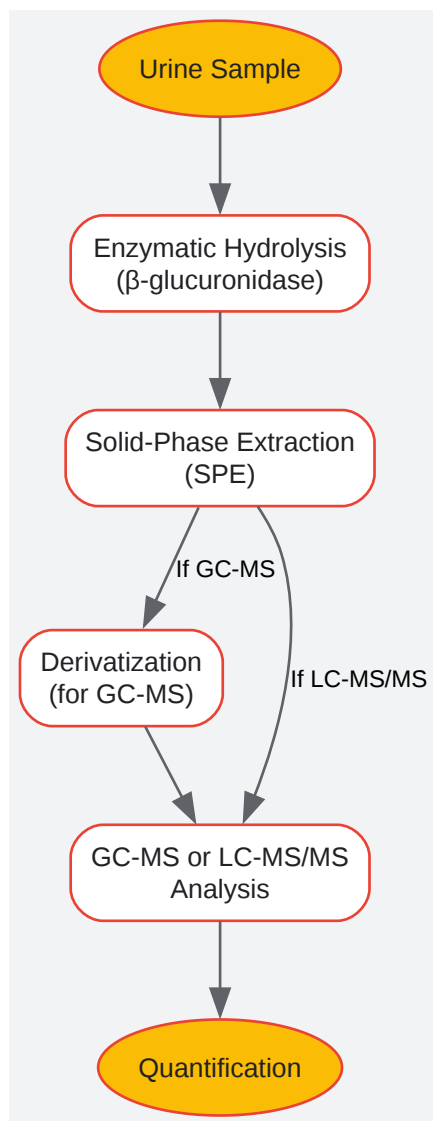


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Caption: In vivo pharmacokinetic study workflow.

Analytical Workflow for Urine Sample Analysis

The following diagram details the workflow for analyzing **19-noretiocholanolone** in urine samples.



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Caption: Analytical workflow for urine samples.

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